

A Comprehensive Technical Guide to Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Cat. No.: B188156

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CAS Number: 282540-26-5

This in-depth technical guide provides a thorough overview of **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate**, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a solid, heterocyclic compound. While specific, experimentally determined physical properties like melting and boiling points are not readily available in the cited literature, data for similar compounds and information from chemical suppliers provide a basis for its general characteristics.

Table 1: Physicochemical Properties of **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate**

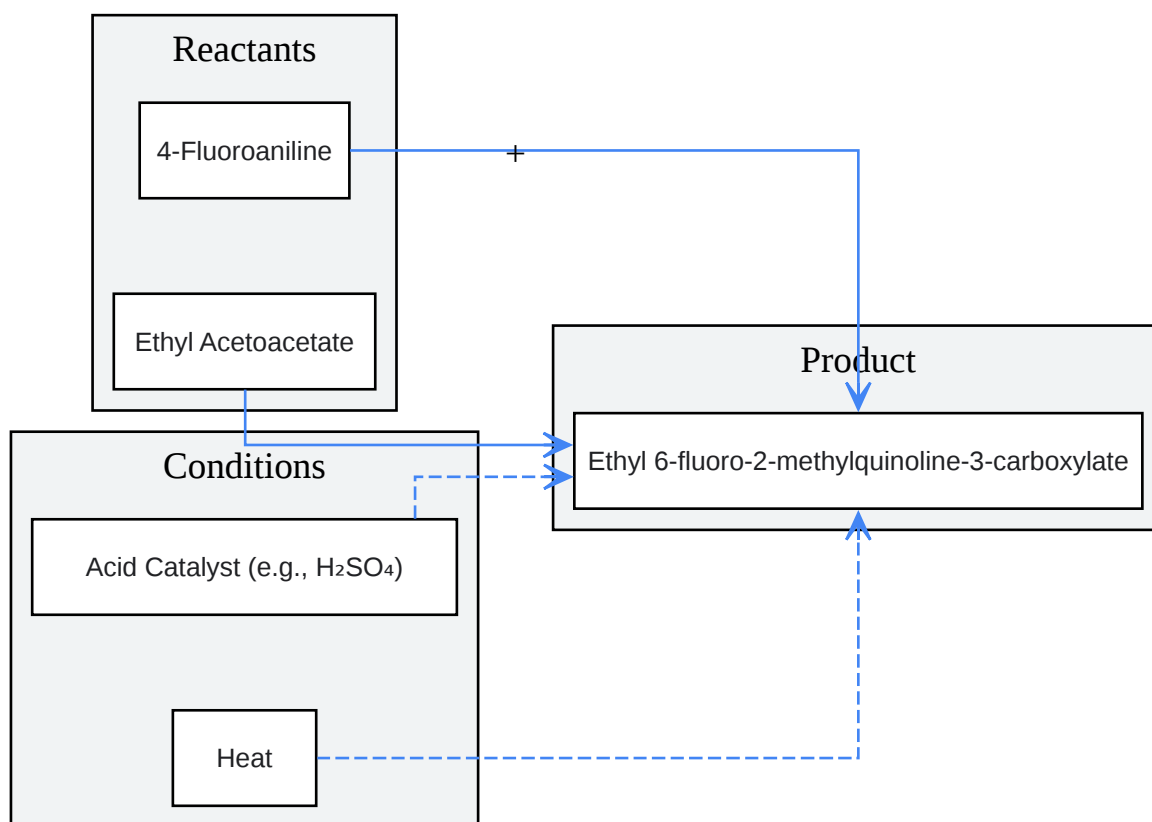
Property	Value	Source
CAS Number	282540-26-5	[1]
Molecular Formula	C ₁₃ H ₁₂ FNO ₂	[1]
Molecular Weight	233.24 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically ≥95%	
Storage Temperature	2-8 °C	
SMILES	CCOC(=O)c1cc2cc(F)ccc2nc1C	[1]
InChI	1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3	[1]

Synthesis

The synthesis of **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** is most effectively achieved through the Combes quinoline synthesis. This classic reaction involves the acid-catalyzed condensation of an aniline with a β -dicarbonyl compound. For the target molecule, the likely precursors are 4-fluoroaniline and ethyl acetoacetate.

Proposed Synthetic Pathway: Combes Reaction

The logical synthetic route involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization.



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Caption: Proposed Combes synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

While a specific protocol for this exact molecule is not detailed in the searched literature, the following procedure, adapted from the synthesis of a structurally related quinoline derivative, provides a robust starting point.

Materials:

- 4-Fluoroaniline
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst like polyphosphoric acid

- Ethanol (for recrystallization)

Procedure:

- **Condensation:** In a round-bottom flask, combine one equivalent of 4-fluoroaniline with a slight excess (1.1 to 1.2 equivalents) of ethyl acetoacetate.
- **Acid Catalysis and Cyclization:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The reaction is typically heated to a temperature range of 100-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker of ice-water. The acidic solution is then neutralized with a base, such as sodium carbonate or a dilute sodium hydroxide solution, until a precipitate forms.
- **Isolation:** The crude product is collected by vacuum filtration and washed with cold water.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate**.

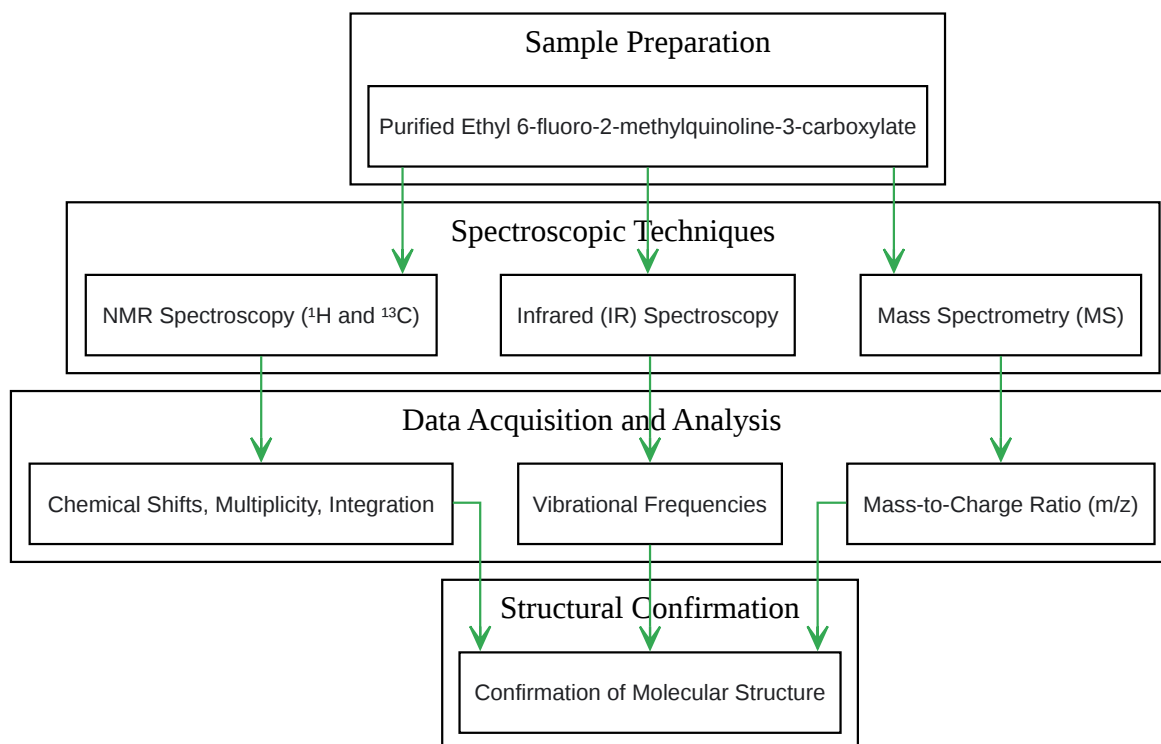
Spectroscopic Data

Although a publicly available Certificate of Analysis with spectral data was not found, chemical suppliers like ChemicalBook indicate the availability of such data.^[2] Based on the structure and data for similar compounds, the expected spectral characteristics are as follows:

Table 2: Predicted Spectroscopic Data for **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate**

Spectroscopy	Expected Peaks/Signals
^1H NMR	- Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. - Ethyl ester protons: a quartet around 4.4 ppm (CH_2) and a triplet around 1.4 ppm (CH_3). - Methyl group on the quinoline ring: a singlet around 2.7 ppm.
^{13}C NMR	- Carbonyl carbon of the ester around 165-170 ppm. - Aromatic carbons in the range of 110-150 ppm. - Carbons of the ethyl group around 60 ppm (CH_2) and 14 ppm (CH_3). - Methyl group carbon around 20-25 ppm.
IR (Infrared)	- Strong $\text{C}=\text{O}$ stretch from the ester at approximately $1720\text{-}1740\text{ cm}^{-1}$. - $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations in the aromatic region ($1500\text{-}1650\text{ cm}^{-1}$). - $\text{C}-\text{F}$ stretch around $1100\text{-}1300\text{ cm}^{-1}$. - $\text{C}-\text{H}$ stretches from the alkyl and aromatic groups.
Mass Spec (MS)	- Molecular ion peak (M^+) at $m/z = 233.24$. - Fragmentation pattern corresponding to the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) and other fragments of the quinoline core.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of the compound.

Biological Activity and Applications

Currently, there is no specific information in the reviewed scientific literature regarding the biological activity or signaling pathway involvement of **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** itself. However, the quinoline scaffold, particularly fluoroquinolones, is of significant interest in drug discovery.

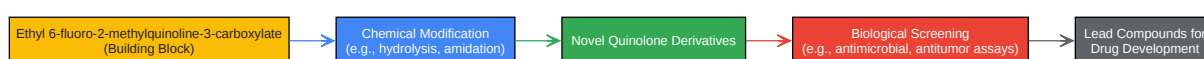
Derivatives of 6-fluoroquinoline-3-carboxylic acid have been investigated for a range of biological activities, including:

- Antimicrobial Activity: Many fluoroquinolone derivatives are potent antibacterial agents.^[3]

- Antitumor Activity: Some novel quinoline analogs have been evaluated for their cytotoxicity against various cancer cell lines.[4][5]

Given its structure, **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate any intrinsic biological properties of this specific compound.

Logical Relationship in Drug Discovery



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Caption: Role as a building block in drug discovery.

Safety Information

Based on supplier safety data sheets, **Ethyl 6-fluoro-2-methylquinoline-3-carboxylate** is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[1]

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Precautionary Statements
GHS05 (Corrosion)	Danger	H318: Causes serious eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate (CAS 282540-26-5) is a valuable chemical intermediate, particularly in the synthesis of substituted quinolines for potential pharmaceutical applications. While detailed experimental data on its physical properties and biological activity are limited in the public domain, its synthesis via the Combes reaction is well-established for analogous compounds. This guide provides a comprehensive overview of the available technical information and a framework for its synthesis and characterization, serving as a valuable resource for researchers in the field. Further investigation into the biological properties of this compound and its derivatives is warranted.

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